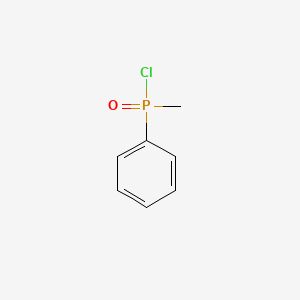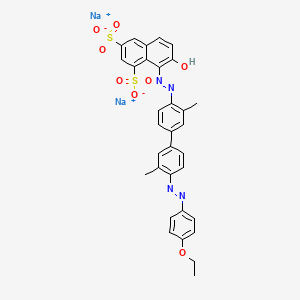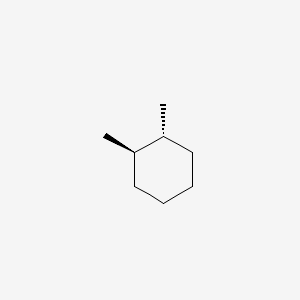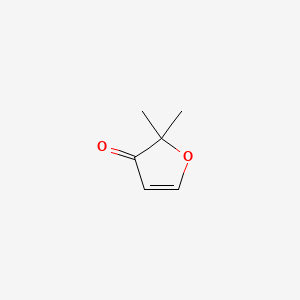
2,2-Dimethyl-3(2H)-furanone
Overview
Description
2,2-Dimethyl-3(2H)-furanone is an organic compound with the molecular formula C6H8O2. It is a furan derivative, characterized by a furan ring with two methyl groups attached to the second carbon and a ketone group at the third position. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3(2H)-furanone can be synthesized through various methods. One common approach involves the cyclization of 2,2-dimethyl-3-hydroxybutanoic acid under acidic conditions. Another method includes the oxidation of 2,2-dimethyl-3-hydroxybutanal using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydration of 2,2-dimethyl-3-hydroxybutanoic acid. This process involves the use of acid catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dimethyl-3-furancarboxylic acid.
Reduction: Reduction of the ketone group can yield 2,2-dimethyl-3-hydroxyfuran.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acid Catalysts: Sulfuric acid, phosphoric acid.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-furancarboxylic acid.
Reduction: 2,2-Dimethyl-3-hydroxyfuran.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3(2H)-furanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3(2H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different chemical properties.
2-Methyl-3(2H)-furanone: Lacks one methyl group compared to 2,2-Dimethyl-3(2H)-furanone, resulting in different reactivity.
3-Methyl-2(5H)-furanone: Has a different position of the methyl group, affecting its chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,2-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNICCSXGONRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188787 | |
| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35298-48-7 | |
| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3(2H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and some basic physicochemical properties of 2,2-Dimethyl-3(2H)-furanone?
A1: this compound is a five-membered lactone with two methyl groups at the 2-position. Its molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the carbonyl group and C-O stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups and the olefinic protons.
Q2: How does the structure of this compound relate to its antiulcer activity?
A2: Research suggests that the presence of an ethenyl linker between the furanone ring and an aromatic ring at the 5-position significantly enhances antiulcer activity []. Electron-withdrawing substituents on the aromatic ring further improve activity, with heterocyclic rings like thiophene, pyridine, and quinoline showing the most promise [].
Q3: Can you provide an example of a structure-activity relationship (SAR) study conducted on this compound derivatives?
A3: Researchers synthesized a series of 5-(2-ethenyl substituted)-3(2H)-furanones to evaluate the impact of structural modifications on antiulcer activity []. They found that replacing the phenyl ring with a pyridine ring (specifically 2-pyridine) led to compounds with significantly enhanced activity in various ulcer models [].
Q4: Are there any known synthetic routes for the preparation of 2,2-Dimethyl-3(2H)-furanones?
A4: Yes, several synthetic methods have been reported. One approach involves a Claisen-Schmidt condensation of aromatic aldehydes with 3-hydroxy-3-methyl-2-butanone, followed by bromination and alkaline hydrolysis to afford the desired 3(2H)-furanone derivatives []. Another method utilizes the photochemical [2+2] cycloaddition of the corresponding pyrrole derivative with alkenes [].
Q5: Can this compound undergo conjugate addition reactions?
A5: Yes, studies have shown that this compound can undergo conjugate addition reactions with organocuprates, which can be a useful synthetic strategy for the synthesis of more complex molecules [].
Q6: Has this compound been used in photochemical reactions?
A6: Yes, this compound has been employed in photoannelation reactions with alkenes to synthesize cyclohexenone derivatives [, ]. This photochemical approach provides a route to cyclic compounds with potential synthetic utility.
Q7: What are the potential applications of this compound beyond its antiulcer activity?
A7: While the provided research primarily focuses on the antiulcer potential, the reactivity of this compound, particularly its participation in conjugate addition and photochemical reactions, suggests its potential utility as a building block in organic synthesis [, , ]. Further research exploring these reactions could lead to the development of new synthetic methodologies and the creation of diverse molecular scaffolds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


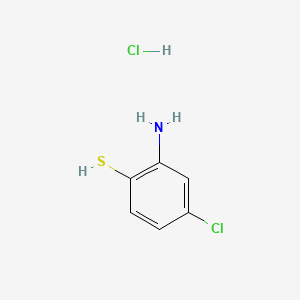
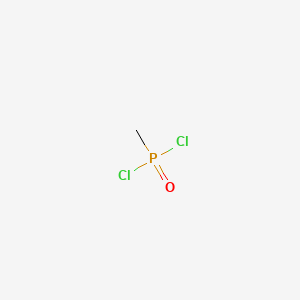
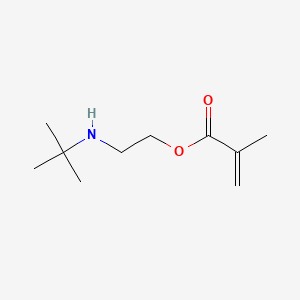
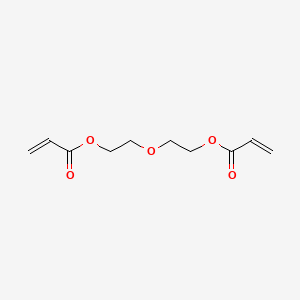
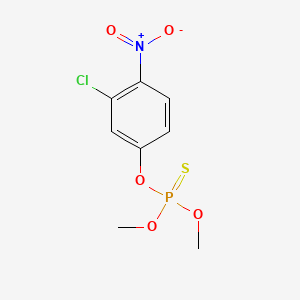

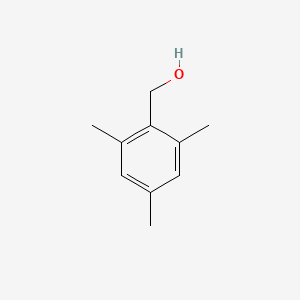
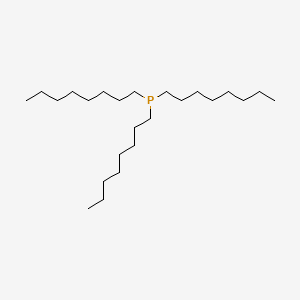
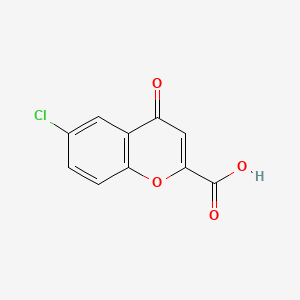
![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
